molecular formula C5H10N2O3 B11783364 5-Hydroxypiperazine-2-carboxylic acid

5-Hydroxypiperazine-2-carboxylic acid

Katalognummer: B11783364
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: YVBDMJZONOJIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxypiperazine-2-carboxylic acid is a heterocyclic organic compound that contains a piperazine ring substituted with a hydroxyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of piperazine-2-carboxylic acid. This reaction typically requires the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic processes. For example, whole-cell biotransformation using specific bacterial strains can be employed to convert precursor compounds into the desired product. This method is advantageous due to its high yield and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxypiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxopiperazine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 5-hydroxypiperazine-2-alcohol.

Wissenschaftliche Forschungsanwendungen

5-Hydroxypiperazine-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Hydroxypiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the growth of bacterial or fungal cells by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxypyrazine-2-carboxylic acid: This compound is structurally similar but contains a pyrazine ring instead of a piperazine ring.

    Piperazine-2-carboxylic acid: Lacks the hydroxyl group but serves as a precursor for the synthesis of 5-Hydroxypiperazine-2-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the piperazine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

5-hydroxypiperazine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3-4,6-8H,1-2H2,(H,9,10)

InChI-Schlüssel

YVBDMJZONOJIPK-UHFFFAOYSA-N

Kanonische SMILES

C1C(NCC(N1)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.